

A Comparative In Vivo Toxicity Profile: Mequindox vs. Olaquindox

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mequindox

Cat. No.: B078584

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals on the in vivo toxicological profiles of the quinoxaline-1,4-dioxide antimicrobials, Mequindox and Olaquindox.

Introduction: **Mequindox** (MEQ) and **Olaquindox** (OLA) are synthetic quinoxaline-1,4-dioxide compounds that have been utilized as antimicrobial agents and growth promoters in animal husbandry. However, concerns regarding their potential toxicity have led to restrictions on their use in many countries. Both compounds are known to exhibit a range of toxic effects *in vivo*, including genotoxicity and carcinogenicity. This guide provides a comparative analysis of their *in vivo* toxicity, supported by experimental data, to aid researchers and drug development professionals in understanding their relative risk profiles.

Quantitative Toxicity Data

The following tables summarize key quantitative data from *in vivo* toxicity studies of **Mequindox** and **Olaquindox**.

Table 1: Acute and Subchronic Toxicity Data

Parameter	Mequindox	Olaquindox	Species	Reference
LD50 (Oral)	550 mg/kg b.w.	Not explicitly stated, but toxic effects observed at 60 mg/kg/day.	Rat	[1][2]
NOAEL (Reproductive Toxicity)	25 mg/kg diet	Not explicitly stated, but histopathological alterations in testes observed at 5 mg/kg b.w./day.	Rat	[3]
Subchronic Effects (275 mg/kg diet)	relative liver and adrenal weights (females), increased ALT, AST, and MDA, decreased sodium, increased potassium.	Reduced body weight, decreased kidney weight (males), increased	Not explicitly stated.	Rat [1]
Subchronic Effects (200 ppm in feed)	Not explicitly stated.	Decreased aldosterone, hyponatremia, hyperkalemia.	Pig	[4]

Table 2: Genotoxicity and Carcinogenicity

Endpoint	Mequindox	Olaquindox	Species	Reference
Genotoxicity	Strong genotoxic potential in vitro and in vivo; induces micronucleus formation. [5] [6]	Genotoxic in multiple in vitro and in vivo assays. [7]	Mouse	[5] [7]
Carcinogenicity	Genotoxic carcinogen; increased incidence of mammary fibroadenoma, breast cancer, corticosuprarenal oma, haemangiomas, hepatocarcinoma, and pulmonary adenoma. [8] [9] [10]	Potential carcinogen; slight increase in adrenal cortical adenomas. [2]	Mouse	[2] [8] [9] [10]
Carcinogenicity	Induces apoptosis, DNA damage, and carcinogenicity.	Not explicitly stated.	Rat	[11]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of toxicity studies.

Acute Oral Toxicity (LD50) Determination for Mequindox

This protocol is based on the OECD guidelines for acute toxicity studies.

Objective: To determine the median lethal dose (LD50) of **Mequindox** in Wistar rats.

Methodology:

- Animal Model: Healthy, young adult Wistar rats of both sexes are used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.
- Grouping: Rats are randomly assigned to different dose groups, including a control group.
- Dosing: **Mequindox** is administered as a single oral gavage at varying dose levels (e.g., 175, 550, and 2000 mg/kg body weight). The control group receives the vehicle (e.g., saline). [\[1\]](#)
- Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
- Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Subchronic Toxicity Study of Mequindox in Rats

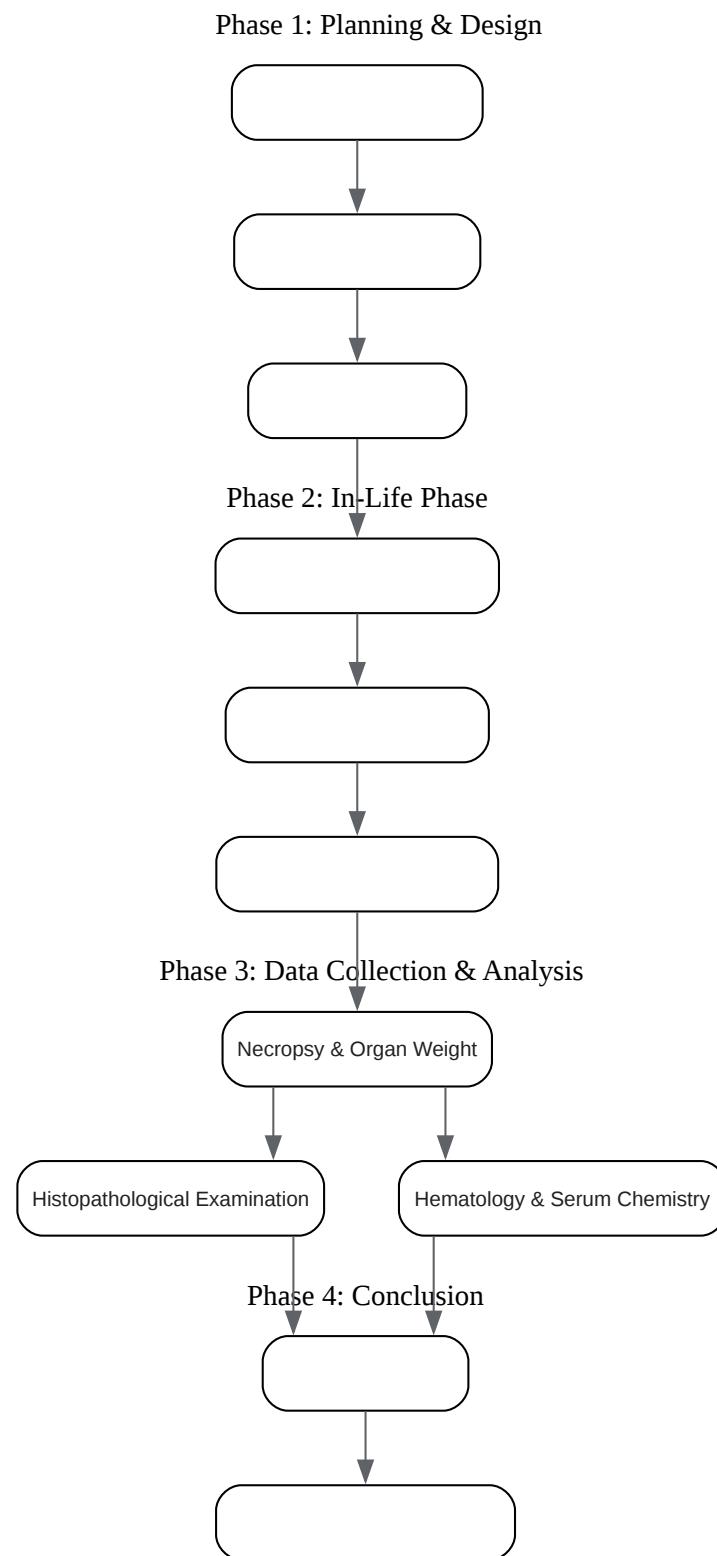
Objective: To evaluate the cumulative toxic effects of **Mequindox** over a 90-day period.

Methodology:

- Animal Model: Wistar rats are used.
- Dietary Administration: **Mequindox** is incorporated into the diet at different concentrations (e.g., 0, 55, 110, or 275 mg/kg diet). [\[1\]](#)
- Duration: The animals are fed the experimental diets for 90 consecutive days.
- Parameters Monitored:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight and Feed Consumption: Recorded weekly.

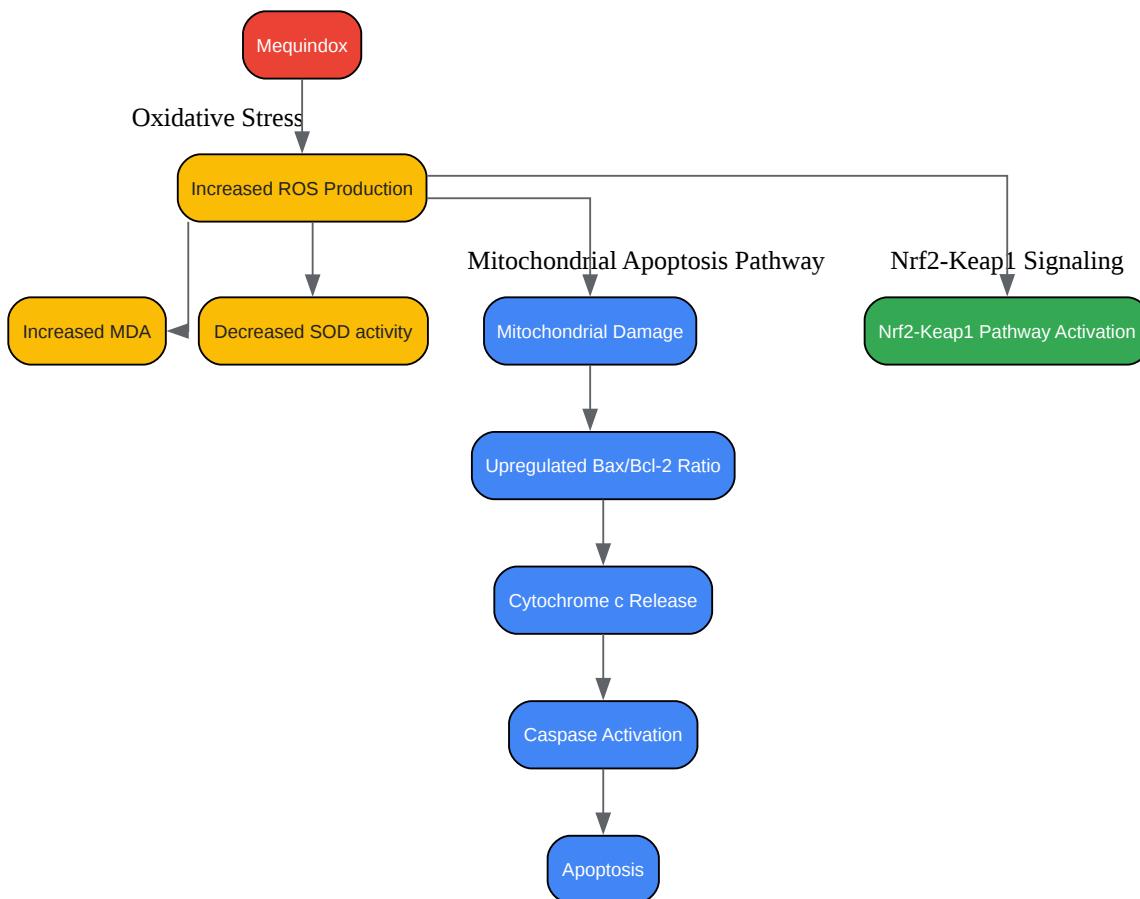
- Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of various parameters (e.g., ALT, AST, sodium, potassium).[1]
- Organ Weights and Histopathology: At necropsy, major organs are weighed, and tissues are collected for microscopic examination.[1]

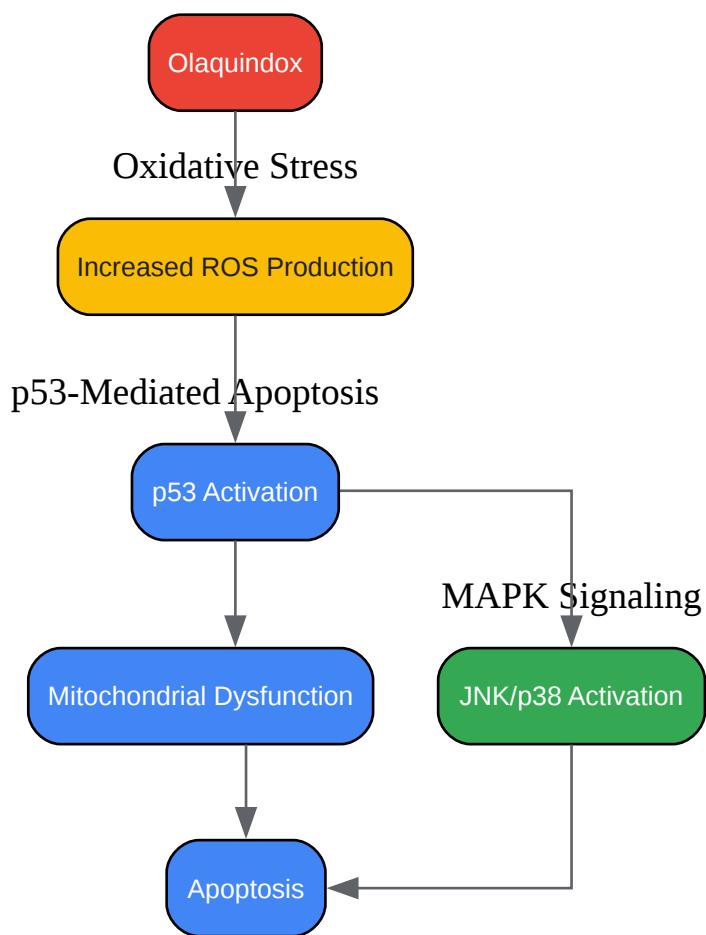
Carcinogenicity Study of Mequindox in Mice


Objective: To assess the carcinogenic potential of **Mequindox** following long-term dietary exposure.

Methodology:

- Animal Model: Kun-Ming (KM) mice are used.[9]
- Dietary Administration: **Mequindox** is mixed into the diet at various concentrations (e.g., 0, 25, 55, and 110 mg/kg).[9]
- Duration: The study is conducted over a period of one and a half years.[9]
- Endpoints Evaluated:
 - Tumor Incidence: Gross and microscopic examination for the presence of tumors.
 - Survival Rate: Monitored throughout the study.
 - Hematology, Serum Chemistry, and Organ Weights: Assessed at study termination.[9]


Signaling Pathways and Experimental Workflows


The following diagrams illustrate the molecular mechanisms of toxicity and a general workflow for in vivo toxicity assessment.

[Click to download full resolution via product page](#)

General workflow for in vivo toxicity studies.

[Click to download full resolution via product page](#)**Mequindox-induced toxicity signaling pathway.**

[Click to download full resolution via product page](#)

Olaquindox-induced liver damage signaling pathway.

Discussion and Conclusion

Both **Mequindox** and Olaquindox exhibit significant *in vivo* toxicity, with genotoxicity and carcinogenicity being major concerns.

Mequindox has a determined oral LD₅₀ of 550 mg/kg in rats, indicating moderate acute toxicity.^[1] Subchronic and chronic studies have identified the liver, kidneys, and adrenal glands as primary target organs for its toxicity.^{[1][9][10]} Furthermore, **Mequindox** is a confirmed genotoxic carcinogen in mice, inducing a variety of tumors.^{[8][9][10]} Mechanistic studies suggest that **Mequindox**-induced toxicity is mediated through oxidative stress and the activation of the mitochondrial apoptotic pathway and the Nrf2-Keap1 signaling pathway.^[12]

Olaquindox also demonstrates considerable toxicity, although a specific oral LD50 is not readily available in the reviewed literature. It is known to be genotoxic and has been associated with an increased incidence of adrenal cortical adenomas in mice.[2][7] In pigs, Olaquindox administration has been shown to decrease aldosterone levels, leading to hyponatremia and hyperkalemia.[4] Studies on Olaquindox-induced liver damage point to the involvement of oxidative stress and the p53 signaling pathway, which in turn activates JNK/p38-mediated apoptosis.[13] A notable characteristic of Olaquindox is its potential to cause photoallergic reactions upon exposure to light.[2][14]

Comparative Analysis: While both compounds share similarities in their toxic profiles, particularly their genotoxic and potential carcinogenic effects, there are some distinctions. **Mequindox** appears to have a broader range of target organs identified in long-term studies, including the liver, kidneys, and reproductive system.[3][9][10] The carcinogenic effects of **Mequindox** have been demonstrated with a wider array of tumor types compared to the adrenal adenomas noted for Olaquindox.[2][8][9][10] The endocrine-disrupting effect on the renin-angiotensin-aldosterone system appears to be a prominent feature of Olaquindox toxicity. [4]

In conclusion, both **Mequindox** and Olaquindox pose significant health risks, warranting careful consideration in any application. The available data suggest that **Mequindox** may have a more extensive and well-documented in vivo toxicity profile, particularly concerning its carcinogenicity. Further direct comparative studies would be beneficial for a more definitive risk assessment. Researchers and drug development professionals should be aware of the potent toxicities of these compounds and handle them with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acute and subchronic toxicological evaluation of Mequindox in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 808. Olaquindox (WHO Food Additives Series 33) [inchem.org]

- 3. The Reproductive Toxicity of Mequindox in a Two-Generation Study in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the effect of carbadox, olaquindox and cyadox on aldosterone, sodium and potassium plasma levels in weaned pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity evaluation of Mequindox in different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Reproductive Toxicity of Mequindox in a Two-Generation Study in Wistar Rats [frontiersin.org]
- 7. Genotoxicity of quinocetone, cyadox and olaquindox in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mequindox Induced Genotoxicity and Carcinogenicity in Mice [frontiersin.org]
- 9. Mequindox Induced Genotoxicity and Carcinogenicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mequindox Induced Genotoxicity and Carcinogenicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mequindox-Induced Kidney Toxicity Is Associated With Oxidative Stress and Apoptosis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olaquindox-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phototoxicity of olaquindox in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative In Vivo Toxicity Profile: Mequindox vs. Olaquindox]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078584#comparative-toxicity-of-mequindox-and-olaquindox-in-vivo>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com